4-Methoxy-2-(trifluoromethyl)benzyl chloride

Description

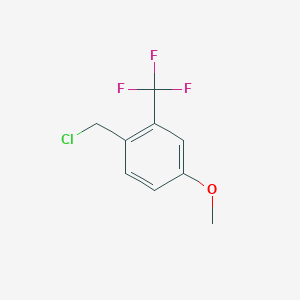

4-Methoxy-2-(trifluoromethyl)benzyl chloride (CAS 1260817-43-3, molecular formula C₉H₈ClF₃O, MW 224.61) is a benzyl chloride derivative featuring a methoxy (-OCH₃) group at the para position (C4) and a trifluoromethyl (-CF₃) group at the ortho position (C2) on the aromatic ring. It is widely utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of dual inhibitors targeting enzymes such as soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4) .

Properties

Molecular Formula |

C9H8ClF3O |

|---|---|

Molecular Weight |

224.61 g/mol |

IUPAC Name |

1-(chloromethyl)-4-methoxy-2-(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H8ClF3O/c1-14-7-3-2-6(5-10)8(4-7)9(11,12)13/h2-4H,5H2,1H3 |

InChI Key |

XFBKUUQFEIZZQY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CCl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(trifluoromethyl)benzyl chloride typically involves the following steps:

Starting Material: The synthesis begins with 4-methoxybenzaldehyde.

Formation of Intermediate: The aldehyde group is converted to a benzyl alcohol through reduction.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

Chlorination: The final step involves the chlorination of the benzyl alcohol to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.

Purification: The product is purified using techniques like distillation, crystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(trifluoromethyl)benzyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to form benzyl alcohol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of various substituted benzyl derivatives.

Oxidation: Formation of 4-methoxy-2-(trifluoromethyl)benzaldehyde or 4-methoxy-2-(trifluoromethyl)benzoic acid.

Reduction: Formation of 4-methoxy-2-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₈ClF₃O

- Molecular Weight : Approximately 238.59 g/mol

- Functional Groups : Methoxy (-OCH₃) and Trifluoromethyl (-CF₃)

These functional groups contribute to the compound's distinctive properties, influencing its interactions with biological targets and its utility in synthetic chemistry.

Organic Synthesis

4-Methoxy-2-(trifluoromethyl)benzyl chloride serves as a crucial building block in the synthesis of more complex organic molecules. It is involved in various reactions, including:

- Substitution Reactions : The chlorine atom can be replaced with various nucleophiles, facilitating the creation of diverse derivatives.

- Coupling Reactions : It can participate in coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Pharmaceutical Development

The compound is investigated for its potential therapeutic properties. Its application includes:

- Intermediate in Drug Synthesis : It acts as an important precursor in the synthesis of pharmaceutical agents. For example, it can be transformed into biologically active compounds through further functionalization.

- Interaction Studies : Research focuses on its binding affinity and mechanisms of action with biological targets, which are essential for understanding its therapeutic potential. The trifluoromethyl group enhances hydrophobic interactions with proteins and enzymes, while the methoxy group may facilitate hydrogen bonding.

Biochemical Research

In biochemical studies, this compound is utilized to explore:

- Enzyme Interactions : It is employed to study enzyme kinetics and inhibition mechanisms due to its ability to modify enzyme activity through specific interactions.

- Pathway Analysis : The compound aids in elucidating biochemical pathways by serving as a substrate or inhibitor in enzymatic reactions.

Case Studies

Several case studies highlight the applications of this compound:

-

Synthesis of Anticancer Agents :

- Researchers have used this compound as an intermediate to synthesize novel anticancer agents by modifying its structure to enhance efficacy against specific cancer cell lines.

- Development of Agrochemicals :

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(trifluoromethyl)benzyl chloride involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent positions, halogen type (Cl vs. Br), or functional groups (benzyl chloride vs. benzoyl chloride).

Halogen-Substituted Analogs

Positional Isomers

Functional Group Variants

Biological Activity

4-Methoxy-2-(trifluoromethyl)benzyl chloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

Molecular Formula: C10H8ClF3O

Molecular Weight: 252.62 g/mol

IUPAC Name: this compound

CAS Number: 1260817-43-3

The compound can be synthesized through various methods, typically involving nucleophilic substitution reactions where trifluoromethyl and methoxy groups are introduced onto a benzyl chloride framework. The synthesis often requires specific conditions to ensure high yields and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a study on related compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines, including MCF-7 and HeLa cells. The compound showed an IC50 value of approximately 8.47 µM against MCF-7 cells, indicating potent anticancer activity (see Table 1 for details) .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Viable Cells (%) at 10 µM (48h) |

|---|---|---|---|

| This compound | MCF-7 | 8.47 | 45.22 |

| BPU (related compound) | HeLa | 9.22 | 46.77 |

| Tamoxifen | MCF-7 | - | 16.36 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the S phase, as evidenced by fluorescence-activated cell sorting (FACS) analysis .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties as well. Research indicates that it displays antibacterial activity against several pathogens, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) was found to be comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| K. pneumoniae | - | 30 |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression and microbial resistance. For example, it has been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis . The binding affinity for these targets suggests that it could be developed into an effective therapeutic agent.

Case Studies

- In Vivo Studies : In animal models, derivatives of this compound have demonstrated significant anti-inflammatory effects, providing insights into its pharmacokinetics and therapeutic potential .

- Cell Cycle Analysis : FACS analysis revealed that treatment with the compound altered cell cycle distribution, leading to increased apoptosis in treated cells compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.